Cyclohexyl (4-chloro-2-methylphenoxy)acetate
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Overview
Description
Cyclohexyl (4-chloro-2-methylphenoxy)acetate is an organic compound with the molecular formula C22H24ClNO4. It is a derivative of phenoxyacetic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a cyclohexyl group attached to the phenoxyacetic acid moiety, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl (4-chloro-2-methylphenoxy)acetate typically involves the esterification of 4-chloro-2-methylphenoxyacetic acid with cyclohexanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
4-chloro-2-methylphenoxyacetic acid+cyclohexanolH2SO4cyclohexyl (4-chloro-2-methylphenoxy)acetate+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl (4-chloro-2-methylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the phenoxy ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxyacetic acid derivatives.
Scientific Research Applications
Cyclohexyl (4-chloro-2-methylphenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides, due to its ability to selectively target specific plant species
Mechanism of Action
The mechanism of action of cyclohexyl (4-chloro-2-methylphenoxy)acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, as a herbicide, it mimics the action of natural plant hormones (auxins), causing uncontrolled growth and eventual death of the target plants .
Comparison with Similar Compounds
Cyclohexyl (4-chloro-2-methylphenoxy)acetate can be compared with other similar compounds, such as:
MCPA (2-methyl-4-chlorophenoxyacetic acid): A widely used herbicide with similar structural features but different functional groups.
2,4-D (2,4-dichlorophenoxyacetic acid): Another phenoxy herbicide with a different substitution pattern on the phenoxy ring.
2,4,5-T (2,4,5-trichlorophenoxyacetic acid): Known for its use in agriculture and its controversial history due to environmental concerns
These compounds share similar modes of action but differ in their chemical properties, environmental impact, and specific applications.
Properties
CAS No. |
67829-79-2 |
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Molecular Formula |
C15H19ClO3 |
Molecular Weight |
282.76 g/mol |
IUPAC Name |
cyclohexyl 2-(4-chloro-2-methylphenoxy)acetate |
InChI |
InChI=1S/C15H19ClO3/c1-11-9-12(16)7-8-14(11)18-10-15(17)19-13-5-3-2-4-6-13/h7-9,13H,2-6,10H2,1H3 |
InChI Key |
AJWRKFICJCAFEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)OC2CCCCC2 |
Origin of Product |
United States |
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